1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a cyclohexanone moiety
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of a suitable piperidine derivative with benzyl bromide and ethyl iodide under basic conditions to introduce the benzyl and ethyl groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-3-ethyl-4-piperidone: This compound lacks the cyclohexanone moiety and carbonitrile group, making it less complex and potentially less versatile in its applications.
1-Benzyl-4-(2-oxocyclohexyl)piperidine: This compound lacks the ethyl group, which may affect its reactivity and biological activity.
3-Ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile: This compound lacks the benzyl group, which may influence its interactions with molecular targets.
Eigenschaften
CAS-Nummer |
88096-27-9 |
---|---|
Molekularformel |
C21H28N2O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-benzyl-3-ethyl-4-(2-oxocyclohexyl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C21H28N2O/c1-2-17-18(19-10-6-7-11-21(19)24)12-13-23(20(17)14-22)15-16-8-4-3-5-9-16/h3-5,8-9,17-20H,2,6-7,10-13,15H2,1H3 |
InChI-Schlüssel |
ULABFSHZZXKUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(CCN(C1C#N)CC2=CC=CC=C2)C3CCCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.